4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine
CAS No.: 1223755-18-7
Cat. No.: VC11842402
Molecular Formula: C23H23N3S
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223755-18-7 |
|---|---|
| Molecular Formula | C23H23N3S |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 4-[(2-methylphenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C23H23N3S/c1-16(2)18-8-10-19(11-9-18)21-14-22-23(24-12-13-26(22)25-21)27-15-20-7-5-4-6-17(20)3/h4-14,16H,15H2,1-3H3 |
| Standard InChI Key | BOKIAPAUPXGIFD-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C(C)C |
| Canonical SMILES | CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C(C)C |
Introduction
The compound 4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a]pyrazine family, a class of fused nitrogen-containing heterocycles. These compounds are gaining attention in medicinal and material sciences due to their structural versatility and potential biological activities. This article provides an in-depth analysis of the compound's structure, synthesis, properties, and potential applications.
Structural Overview
The molecular structure of this compound consists of:
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A pyrazolo[1,5-a]pyrazine scaffold, a rigid and planar heterocyclic framework.
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A sulfanyl group (-S-) linking a 2-methylphenyl substituent to the core structure.
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A 4-(propan-2-yl)phenyl group attached at position 2 of the pyrazolo[1,5-a]pyrazine ring.
This unique arrangement offers opportunities for electronic modulation and interaction with biological targets.
Synthesis Pathways
The synthesis of pyrazolo[1,5-a]pyrazines typically involves cyclocondensation reactions between biselectrophilic compounds and aminopyrazoles. Although specific details for this compound are scarce, general methods for related derivatives include:
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Cyclization Reactions:
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Functionalization:
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Introduction of substituents like sulfanyl groups through nucleophilic substitution reactions using thiols or sulfides.
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Pericyclic Reactions:
Material Science Applications
Pyrazolo[1,5-a]pyrazines are emerging as functional materials due to their photophysical properties:
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Fluorescence: Substitution at various positions enhances light absorption/emission properties, making them suitable for optoelectronic devices.
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Crystal Engineering: The rigid scaffold promotes supramolecular interactions useful in solid-state applications .
Quantum Chemical Insights
Density Functional Theory (DFT) calculations on similar compounds reveal:
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High chemical stability due to delocalized π-electrons in the fused rings.
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Tunable electronic properties based on substituent effects at key positions on the scaffold .
These insights can guide rational design for targeted applications.
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